molecular formula C8H6ClFO3 B3287365 2-Chloro-4-fluoro-methoxycarbonyloxybenzene CAS No. 84478-88-6

2-Chloro-4-fluoro-methoxycarbonyloxybenzene

Cat. No.: B3287365
CAS No.: 84478-88-6
M. Wt: 204.58 g/mol
InChI Key: OYZZFKIAYSRYMD-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-methoxycarbonyloxybenzene is an organic compound with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . It is a derivative of benzene, substituted with chloro, fluoro, and methoxycarbonyloxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-methoxycarbonyloxybenzene typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with methanol in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-methoxycarbonyloxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The methoxycarbonyloxy group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

    Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF)

    Catalysts: Palladium (Pd) catalysts for coupling reactions

Major Products

The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and reduced benzene compounds .

Scientific Research Applications

2-Chloro-4-fluoro-methoxycarbonyloxybenzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-methoxycarbonyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to these targets. The methoxycarbonyloxy group can undergo hydrolysis, releasing methanol and forming a carboxylic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoroacetophenone
  • 4-Chloro-2-fluorobenzenemethanol
  • 4-Chloro-2-fluorobenzoic acid

Uniqueness

Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various chemical and biological research contexts .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl) methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-12-8(11)13-7-3-2-5(10)4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZZFKIAYSRYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222802
Record name Carbonic acid, 2-chloro-4-fluorophenyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84478-88-6
Record name Carbonic acid, 2-chloro-4-fluorophenyl methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84478-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 2-chloro-4-fluorophenyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl chloroformate (77.3 g, 0.82 mol) was added dropwise to a −10° C. solution of 2-chloro-4-fluorophenol (100 g, 0.68 mol) and sodium hydroxide (32.8 g, 0.82 mol) in water (550 mL). After complete addition, the precipitated solid was collected by filtration and washed with water to give 2-chloro-4-fluorophenyl methyl carbonate (110 g, 79% yield). 1H NMR (300 MHz, DMSO-d6): δ 7.62 (dd, J=8.1, 2.7 Hz, 1H), 7.50 (dd, J=9.0, 5.4 Hz, 1H), 7.30 (td, J=8.1, 3.0 Hz, 1H), 3.86 (s, 3H); MS (ESI) m/z: 205.2 (M+H+).
Quantity
77.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 20.0 g (0.14 mole) of 2-chloro-4-fluorophenol and 6.64 g (0.17 mole) of sodium hydroxide in 100 mL of water at 15° C. was added 17.7 g (0.19 mole) of methyl chloroformate. After complete addition, the mixture was stirred for 15 minutes then extracted with ethyl acetate. The organic phase was washed with a 1N sodium hydroxide solution, then dried over anhydrous magnesium sulfate. The dried extract was filtered, and the filtrate evaporated under reduced pressure to provide methyl (2-chloro-4-fluorophenyl) carbonate as a solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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